2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile
CAS No.:
Cat. No.: VC16511772
Molecular Formula: C26H17N3S
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H17N3S |
|---|---|
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 2-[[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]methylidene]propanedinitrile |
| Standard InChI | InChI=1S/C26H17N3S/c27-18-20(19-28)17-25-15-16-26(30-25)21-11-13-24(14-12-21)29(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-17H |
| Standard InChI Key | SADFJQHXQCWOGE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=C(C#N)C#N |
Introduction
Molecular Structure and Chemical Identity
Core Structural Components
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile features a conjugated system comprising three primary segments:
-
A thiophene heterocycle serving as the central aromatic unit, providing structural rigidity and π-conjugation.
-
A methylene-malononitrile group (–CH=C(CN)₂) attached at the 2-position of the thiophene ring, introducing strong electron-withdrawing character.
-
A 4-(diphenylamino)phenyl substituent at the 5-position of the thiophene, contributing electron-donating capabilities through the triphenylamine moiety.
This D–A–D (donor–acceptor–donor) configuration facilitates intramolecular charge transfer, a critical feature for photovoltaic applications . X-ray crystallography and spectroscopic analyses confirm a planar geometry between the thiophene and malononitrile groups, while the diphenylamino unit adopts a twisted conformation to minimize steric hindrance .
Electronic Structure
Density functional theory (DFT) calculations reveal a HOMO level of −5.4 eV and a LUMO level of −3.8 eV, yielding an optical bandgap of 1.6 eV . The deep HOMO level directly correlates with the observed high Voc in OSC devices, as Voc is proportional to the energy difference between the donor HOMO and acceptor LUMO levels.
Synthesis and Characterization
Synthetic Pathway
The compound is synthesized via a sequential three-step protocol:
-
Knoevenagel Condensation: 2-Thiophenecarbaldehyde reacts with malononitrile in ethanol under reflux, catalyzed by piperidine, to form 2-(thiophen-2-ylmethylene)malononitrile.
-
Suzuki Coupling: The intermediate undergoes palladium-catalyzed cross-coupling with 4-(diphenylamino)phenylboronic acid to introduce the donor moiety.
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields the final product with >95% purity .
Key Reaction Parameters
Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ 8.45 (s, 1H, CH=C), 7.65–7.10 (m, 14H, aromatic), 3.82 (s, 2H, CN) .
-
FT-IR: ν = 2215 cm⁻¹ (C≡N stretch), 1590 cm⁻¹ (C=C aromatic), 1180 cm⁻¹ (C–N) .
-
UV-Vis: λmax = 480 nm in chloroform, with molar extinction coefficient ε = 1.2×10⁵ M⁻¹cm⁻¹ .
Optoelectronic Properties and Charge Transport
Absorption and Emission Profiles
The material exhibits broad absorption from 350–650 nm, covering the visible spectrum. Time-resolved photoluminescence measurements reveal an excited-state lifetime of 1.2 ns, suggesting efficient exciton diffusion .
Charge Carrier Mobility
Hole mobility (μh) was quantified using space-charge-limited current (SCLC) measurements in diode configurations:
| Device Structure | μh (cm²/V·s) |
|---|---|
| ITO/PEDOT:PSS/DPTMM/Au | 2.3×10⁻⁴ |
| With C₆₀ buffer layer | 5.6×10⁻⁴ |
The enhanced mobility in bilayer configurations underscores the importance of interfacial engineering .
Application in Organic Solar Cells
Device Architecture Optimization
Initial bulk-heterojunction (BHJ) devices with DPTMM:C₆₀ (1:1) achieved a PCE of 3.0% (Voc = 0.95 V, Jsc = −6.7 mA/cm², FF = 55%) . Subsequent improvements involved:
-
Graded Heterojunctions: Spatial variation of the D:A ratio from 60:40 (anode-side) to 40:60 (cathode-side) improved charge extraction.
-
Buffer Layers: Insertion of a 5 nm α-NPB layer increased FF to 65% by reducing recombination .
Performance Metrics Across Configurations
| Configuration | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
|---|---|---|---|---|
| BHJ (60:40 D:A) | 3.0 | 0.95 | −6.3 | 50 |
| Graded + α-NPB | 4.0 | 1.00 | −6.3 | 65 |
Stability and Lifetime
Accelerated aging tests (85°C, 85% RH) showed <10% PCE loss over 500 hours, attributed to the material’s high glass transition temperature (Tg = 145°C) .
Comparative Analysis with State-of-the-Art Donors
The 4.0% PCE achieved with DPTMM-based OSCs competes favorably with contemporary vacuum-processed systems:
| Donor Material | PCE (%) | Voc (V) | Year |
|---|---|---|---|
| DPTMM (this work) | 4.0 | 1.00 | 2014 |
| SubPc/C₆₀ | 3.7 | 1.05 | 2013 |
| Pentacene/C₆₀ | 3.9 | 0.45 | 2012 |
The unprecedented Voc values stem from the deep HOMO level (−5.4 eV), which minimizes energy losses during charge transfer .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume